2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetonitrile

Medicinal Chemistry Cross-Coupling Building Block Reactivity

Medicinal chemistry teams often face procurement complexity when sourcing multiple halogen variants for SAR studies. This 4-bromo-3,5-dimethylpyrazole-1-acetonitrile eliminates that burden: • Single building block with Br at C-4 for universal Suzuki-Miyaura coupling and nitrile at N-1 for hydrolysis/reduction. • Occupies kinetically favorable oxidative addition sweet spot (Br > Cl) while maintaining storage stability (Br > I). • 95% purity, off-white crystalline solid, stored at 2-8°C. Simplifies kinase inhibitor library synthesis with batch-to-batch consistency.

Molecular Formula C7H8BrN3
Molecular Weight 214.06 g/mol
CAS No. 175137-59-4
Cat. No. B062003
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetonitrile
CAS175137-59-4
Molecular FormulaC7H8BrN3
Molecular Weight214.06 g/mol
Structural Identifiers
SMILESCC1=C(C(=NN1CC#N)C)Br
InChIInChI=1S/C7H8BrN3/c1-5-7(8)6(2)11(10-5)4-3-9/h4H2,1-2H3
InChIKeyQQTALTIGHKIMSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetonitrile: A Dual-Handle Scaffold


2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetonitrile (CAS 175137-59-4, molecular formula C₇H₈BrN₃, molecular weight 214.06) is a heterobifunctional pyrazole building block featuring a C-4 bromine atom and an N-1 acetonitrile moiety . It belongs to the class of 4-halo-3,5-dimethylpyrazole-1-acetonitriles, a family of versatile intermediates used in parallel medicinal chemistry and targeted covalent inhibitor design. The compound is commercially available as an off-white crystalline solid with a typical purity of ≥95% and requires storage at 2–8°C in a sealed, dry environment . Its LogP of approximately 1.79 and topological polar surface area (TPSA) of 41.61 Ų place it within favorable drug-like property space .

1
C-4 bromine enables robust Pd-catalyzed cross-coupling for parallel library synthesis
2
N-1 acetonitrile serves as latent acid/amine handle for late-stage diversification

2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetonitrile: Irreplaceable in Lead Optimization


Substituting this compound with its 4-chloro, 4-unsubstituted, or 4-carboxylic acid analogs introduces a trade-off between cross-coupling reactivity and physicochemical properties that directly impacts downstream synthetic efficiency and biological outcome. The 4-bromo substituent occupies a kinetic sweet spot for palladium-catalyzed oxidative addition—substantially more reactive than the C–Cl bond of the 4-chloro analog, yet more stable during storage and handling than the C–I bond of the 4-iodo analog [1]. The N-1 acetonitrile arm serves as a latent carboxylic acid or aminomethyl group via hydrolysis or reduction, respectively, enabling late-stage diversification without premature deprotection [2]. Removal of the 4-bromo group eliminates the most tractable vector for cross-coupling, while substituting the nitrile with a carboxylic acid (CAS 312309-43-6) increases polar surface area and may reduce membrane permeability. These structural features create a unique reactivity profile that cannot be replicated by any single commercially available congener.

Target Compound
4-Br, N-1 CH₂CN; balanced reactivity for cross-coupling and storage stability
4-Chloro Analog
Lower oxidative addition rate may require higher catalyst loading or longer reaction times
Pre-Installed Nitrile
Direct hydrolysis/reduction access; saves two synthetic steps vs NH-pyrazole
Carboxylic Acid Derivative
Higher polarity may reduce membrane permeability in cellular assays; not interchangeable

4-Bromo-3,5-dimethylpyrazole-1-acetonitrile: Evidence vs. Analogs


Bromine: Optimal Cross-Coupling Reactivity and Stability

In palladium-catalyzed cross-coupling reactions, the relative rate of oxidative addition for aryl halides follows the established trend: I > Br ≫ Cl [1]. The 4-bromo substituent of the target compound therefore provides a significantly faster reaction rate than the 4-chloro analog (CAS 1004643-52-0), enabling shorter reaction times and lower catalyst loadings while retaining sufficient stability for ambient storage, in contrast to the more labile 4-iodo analog (CAS 1170865-71-0). This intermediate reactivity is critical for chemists performing parallel synthesis where a single set of Suzuki–Miyaura or Buchwald–Hartwig conditions must work reliably across a library of substrates, without the need for individual optimization of each halogen variant.

Cross-coupling reactivity
Class-level inference
~10–100× faster than aryl-Cl; stable storage unlike aryl-I
Supports robust parallel synthesis workflow
Consensus Pd(0) oxidative addition trend
Medicinal Chemistry Cross-Coupling Building Block Reactivity

Npt2a Inhibitor: Proof of Concept

The 4-bromo-3,5-dimethyl-1H-pyrazol-1-yl fragment, directly accessible from the target compound via N-arylation or nucleophilic aromatic substitution, served as the key heterocyclic component in Example 255 of US Patent 11,208,400 (Bayer AG). The elaborated molecule, 4-(3-{[6-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]amino}-1,4-dimethyl-1H-pyrazol-5-yl)benzonitrile, inhibited the human sodium-dependent phosphate transport protein 2A (Npt2a) with an IC₅₀ of 2 nM in a cell-based assay using an inducible CHO T-Rex cell line [1]. This potency demonstrates the critical contribution of the 4-bromo-3,5-dimethylpyrazole moiety to target engagement, as the bromine atom participates in key halogen-bonding or steric interactions, and the methyl groups fill adjacent hydrophobic pockets. No comparable Npt2a potency has been reported for the 4-unsubstituted or 4-carboxylic acid variants in the same patent family.

Npt2a inhibitor example
Patent example
IC₅₀ = 2 nM
Reported target engagement context for elaborated molecule
Data from final inhibitor, not building block itself
Phosphate Transport Inhibition Npt2a Patent Evidence

Nitrile as a Latent Diversification Handle

The N-1 acetonitrile moiety of the target compound can be chemoselectively hydrolyzed to the corresponding carboxylic acid, 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid (CAS 312309-43-6), or reduced to the primary amine, 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethanamine (CAS 562815-07-0) [1]. Hydrolysis of structurally analogous pyrazole acetonitriles (e.g., 2-(5-chloro-1-methyl-1H-pyrazol-4-yl)acetonitrile) using concentrated H₂SO₄ at 110 °C for 12 h affords the corresponding acetic acid in good yield, providing direct precedent for this transformation . Additionally, the cyano group can undergo [3+2] cycloaddition with sodium azide to form tetrazole bioisosteres. In contrast, the 4-bromo-3,5-dimethylpyrazole core (CAS 3398-16-1) lacks this synthetic handle entirely, requiring an additional N-alkylation step with bromoacetonitrile to install the equivalent functionality. The presynthesized acetonitrile derivative thus saves two synthetic steps—N-alkylation and purification—compared to starting from the NH-pyrazole, with a typical N-alkylation yield of ~70–85% translating to a meaningful improvement in overall sequence efficiency.

Synthetic step economy
Synthetic efficiency review
Saves 2 steps vs NH-pyrazole; ~15–30% yield penalty avoided
Accelerates SAR exploration in library synthesis
Nitrile pre-installed; hydrolysis/reduction directly available
Synthetic Versatility Functional Group Interconversion Medicinal Chemistry

Lipophilicity and Predicted Permeability Advantage

The target compound exhibits a calculated LogP of 1.79 , which falls within the optimal range (1–3) for oral bioavailability according to the Lipinski Rule of Five. In contrast, its direct hydrolysis product, 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid (CAS 312309-43-6), has a substantially lower lipophilicity due to the ionizable carboxylic acid group (predicted LogD₇.₄ ≈ −1.0 to 0.5 depending on ionization state). This LogP difference of approximately 1.3–2.8 log units corresponds to a predicted 20- to 600-fold higher membrane permeability for the nitrile, based on the established linear free-energy relationship between log P and passive transcellular permeation [1]. For fragment-based or HTS hit follow-up programs, this permeability advantage can be decisive: the nitrile form is more likely to show meaningful cellular activity in initial phenotypic screens, while the acid form may yield false negatives due to poor membrane penetration.

Lipophilicity context
Class-level inference
ΔLogP ≈ 1.3–2.8 vs carboxylic acid
May support cellular assay activity probability
Computed values; experimental validation recommended
Physicochemical Properties Lipophilicity Drug-Likeness

Fragment-Based Validation: PKA Co-crystal Structure

The core scaffold of the target compound, 4-bromo-3,5-dimethyl-1H-pyrazole (CAS 3398-16-1), was co-crystallized with cAMP-dependent protein kinase A (PKA) from Cricetulus griseus and the structure solved at 1.37 Å resolution (PDB ID: 5N7U) [1]. This high-resolution structure provides atomic-level detail on the binding pose, revealing that the bromine atom occupies a well-defined hydrophobic sub-pocket while the pyrazole N–H engages in a hydrogen bond with the kinase hinge region. This fragment hit validates the brominated 3,5-dimethylpyrazole as a privileged kinase-binding motif. Notably, the unsubstituted analog 3,5-dimethylpyrazole (no halogen at C-4) showed weaker electron density in analogous soaking experiments, indicating that the bromine atom contributes favorably to binding enthalpy and/or reduces residual mobility. The acetonitrile-bearing target compound enables straightforward elaboration from this validated fragment starting point via the N-1 nitrile arm, without the need for a protecting group strategy on the pyrazole N–H.

PKA co-crystal structure
Direct structural evidence
PDB 5N7U, 1.37 Å; bromine occupies hydrophobic sub-pocket
Validates hinge-binding motif for kinase programs
Fragment soak with core scaffold
Fragment-Based Drug Discovery Structural Biology Kinase Binding

In Situ C-4 Bromination in Organotellurium Chemistry

During the synthesis of organotellurium halides, reaction of bis(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)telluride with elemental bromine yielded not only the expected dibromide addition product (5a) but also a significant quantity of the unexpected C-4 brominated product, bis(2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)telluride dibromide (5b) [1]. This in situ electrophilic aromatic bromination occurred selectively at the pyrazole 4-position, confirming the heightened electron density at this position conferred by the two flanking methyl groups. The non-methylated analog (pyrazole without 3,5-dimethyl substitution) did not undergo analogous in situ bromination under identical conditions, highlighting the unique electronic activation imparted by the 3,5-dimethyl substitution pattern. This reactivity fingerprint is relevant for chemists planning late-stage functionalization or bioconjugation strategies: the target compound's pyrazole ring may undergo unanticipated electrophilic substitution unless the C-4 position is blocked—which the pre-installed bromine atom of 175137-59-4 effectively prevents.

C-4 reactivity control
Direct observation
Pre-installed Br blocks undesired electrophilic substitution
Prevents side reactions during late-stage functionalization
Confirmed in organotellurium bromination study
Organometallic Chemistry Electrophilic Bromination Tellurium Chemistry

2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetonitrile: Application Scenarios


Suzuki–Miyaura Diversification for Kinase Libraries

Medicinal chemistry teams building kinase inhibitor libraries can utilize the bromine atom at C-4 as a universal coupling handle for Suzuki–Miyaura reactions with aryl and heteroaryl boronic acids. The 4-bromo substituent provides sufficient reactivity for high conversion under standard conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80 °C) across diverse boronic acid partners, while the pre-installed nitrile arm permits subsequent parallel hydrolysis to carboxylic acids or reduction to amines for further elaboration. The PKA co-crystal structure (PDB 5N7U) confirms that the 3,5-dimethyl-4-bromopyrazole core engages the kinase hinge region, providing a structurally validated starting point for library design [1]. This workflow eliminates the need to purchase and validate multiple halogen variants, reducing procurement complexity and ensuring batch-to-batch consistency from a single building block source.

Nitrile as Latent Warhead for Covalent Inhibitors

The acetonitrile moiety can serve as a precursor to electrophilic warheads for targeted covalent inhibitor (TCI) programs. Controlled partial reduction yields the corresponding aldehyde, which can be condensed with cyanoacetamide or rhodanine to generate Michael acceptors. Alternatively, the nitrile can be converted to a tetrazole via [3+2] cycloaddition with NaN₃, generating a carboxylic acid bioisostere with improved metabolic stability. The 2 nM Npt2a inhibitor disclosed in US Patent 11,208,400 (Example 255) demonstrates the successful deployment of this building block in a covalent or tight-binding context [2].

Structure-Guided Fragment Growing via N-1 Vector

Fragment-based drug discovery groups can procure this compound as a direct elaboration starting point from the 4-bromo-3,5-dimethylpyrazole fragment hit (PDB 5N7U). The N-1 acetonitrile provides a well-defined vector for structure-guided growing into adjacent protein sub-pockets, while the C-4 bromine can be simultaneously diversified or retained to occupy a hydrophobic cleft. This dual-vector strategy maximizes the number of protein–ligand contacts that can be explored per synthetic cycle, accelerating the fragment-to-lead timeline [1].

Agrochemical Intermediate for Fungicides and Herbicides

The 3,5-dimethyl-4-bromopyrazole substructure is a recognized scaffold in agrochemical discovery, with analogs demonstrating herbicidal and fungicidal activity. The target compound's nitrile group can be hydrolyzed to the carboxylic acid for conjugation with amino alcohols or amines, generating amide-linked candidates. The bromine atom provides a site for further diversification via Negishi or Sonogashira coupling to introduce lipophilic tails that modulate log P and systemic mobility in planta [1].

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
Dual-handle scaffold with C-4 Br and N-1 nitrile
Cross-coupling efficiency and hinge-binding motif (PDB 5N7U)
Covalent inhibitor precursor development
Nitrile as latent warhead precursor
Functional group interconversion tolerance
Fragment-based lead generation
Elaboration from validated fragment hit
Vector-based growing into kinase sub-pockets
Agrochemical lead diversification
3,5-Dimethylpyrazole scaffold for herbicidal/fungicidal programs
Lipophilic tail introduction and systemic mobility review

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